PTI-1

Vue d'ensemble

Description

PTI-1 (chlorhydrate) est un cannabinoïde synthétique qui contient la structure 1-pentyl-indole trouvée dans les agonistes puissants du récepteur cannabinoïde centralCe composé est principalement utilisé comme étalon de référence analytique dans les applications médico-légales et de recherche .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de PTI-1 (chlorhydrate) implique la réaction du 1-pentyl-1H-indole avec des chaînes latérales à base de thiazole. Les conditions réactionnelles comprennent généralement l'utilisation de solvants tels que le diméthylformamide (DMF), le diméthylsulfoxyde (DMSO) ou l'éthanol. Le composé est ensuite cristallisé pour obtenir une forme solide .

Méthodes de production industrielle : La production industrielle de this compound (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la cohérence et la qualité du produit final. Le composé est ensuite purifié et formulé sous forme de solide cristallin pour distribution .

Analyse Des Réactions Chimiques

Types de réactions : PTI-1 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, halogénures d'alkyle et autres électrophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans les cycles indole ou thiazole .

4. Applications de la recherche scientifique

This compound (chlorhydrate) a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification des cannabinoïdes synthétiques.

Biologie : Étudié pour ses interactions avec les récepteurs cannabinoïdes et ses effets potentiels sur les voies de signalisation cellulaire.

Médecine : Investigué pour ses effets thérapeutiques potentiels, en particulier dans le contexte des agonistes des récepteurs cannabinoïdes.

Industrie : Utilisé dans le développement et les essais de nouveaux cannabinoïdes synthétiques et de composés apparentés

5. Mécanisme d'action

This compound (chlorhydrate) exerce ses effets en se liant au récepteur cannabinoïde central (CB1). Cette interaction conduit à l'activation de diverses voies de signalisation intracellulaires, notamment l'inhibition de l'adénylate cyclase, la modulation des canaux ioniques et l'activation des protéines kinases activées par les mitogènes (MAPK). Ces voies contribuent aux effets physiologiques et pharmacologiques du composé .

Composés similaires :

JWH 018 : Un autre cannabinoïde synthétique avec une structure 1-pentyl-indole similaire.

AM-2201 : Contient une chaîne latérale fluorée mais partage des similitudes structurales avec this compound (chlorhydrate).

CP 47,497 : Un cannabinoïde synthétique avec une structure de base différente mais des propriétés pharmacologiques similaires.

Unicité : this compound (chlorhydrate) est unique en raison de sa chaîne latérale spécifique à base de thiazole, qui le distingue des autres cannabinoïdes synthétiques. Cette caractéristique structurale peut contribuer à son affinité de liaison et à sa sélectivité distinctes pour les récepteurs cannabinoïdes, ainsi qu'à son profil pharmacologique unique .

Applications De Recherche Scientifique

PTI-1 (hydrochloride) has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

Biology: Studied for its interactions with cannabinoid receptors and potential effects on cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in the context of cannabinoid receptor agonists.

Industry: Utilized in the development and testing of new synthetic cannabinoids and related compounds

Mécanisme D'action

PTI-1 (hydrochloride) exerts its effects by binding to the central cannabinoid receptor (CB1). This interaction leads to the activation of various intracellular signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways contribute to the compound’s physiological and pharmacological effects .

Comparaison Avec Des Composés Similaires

JWH 018: Another synthetic cannabinoid with a similar 1-pentyl-indole structure.

AM-2201: Contains a fluorinated side chain but shares structural similarities with PTI-1 (hydrochloride).

CP 47,497: A synthetic cannabinoid with a different core structure but similar pharmacological properties.

Uniqueness: this compound (hydrochloride) is unique due to its specific thiazole-based side chain, which distinguishes it from other synthetic cannabinoids. This structural feature may contribute to its distinct binding affinity and selectivity for cannabinoid receptors, as well as its unique pharmacological profile .

Activité Biologique

PTI-1, known as a significant oncogene, has been extensively studied for its biological activity, particularly in the context of cancer. This article delves into the mechanisms through which this compound influences tumorigenesis, its role in cellular transformation, and the implications for therapeutic interventions.

Overview of this compound

This compound is associated with the regulation of elongation factor 1-alpha (EF-1α), a protein crucial for protein synthesis. Mutations or aberrant expression of this compound can lead to the production of mutant proteins that contribute to oncogenic processes. Research indicates that this compound expression is linked to aggressive tumor phenotypes in various cancer models.

Oncogenic Properties

Studies have demonstrated that stable expression of the full-length this compound gene in normal rat embryo fibroblast cells (CREF-Trans 6) induces a tumorigenic phenotype when injected into athymic nude mice. The following findings summarize the biological activity of this compound:

- Tumorigenicity : Cells expressing this compound exhibited significant tumor formation capabilities compared to controls lacking this compound expression .

- Antisense Inhibition : The use of antisense oligonucleotides targeting this compound resulted in reversion of transformed cells to a more normal morphology and reduced anchorage-independent growth, indicating that blocking this compound can suppress its oncogenic effects .

Table 1: Summary of Experimental Findings on this compound

Research Insights

Recent studies have further elucidated the role of this compound in cancer biology:

- Colony Formation Assays : Transfection assays using antisense constructs against this compound showed a marked decrease in colony formation in multiple cancer cell lines, including DU-145 and T47D, reinforcing the notion that this compound is critical for maintaining the transformed phenotype .

- Mechanistic Insights : The interaction between this compound and EF-1α suggests that aberrant signaling pathways activated by this compound contribute to neoplastic transformation. The competitive interaction between antisense constructs and endogenous transcripts may explain the observed effects on cellular morphology and growth .

Implications for Therapy

The findings regarding this compound's role as an oncogene open avenues for targeted therapies:

- Gene Therapy : Targeting this compound with antisense oligonucleotides could provide a novel approach to treat cancers where this compound is overexpressed.

- Diagnostic Potential : Given its association with aggressive cancer phenotypes, this compound may serve as a biomarker for diagnosis and prognosis in prostate and potentially other cancers.

Propriétés

IUPAC Name |

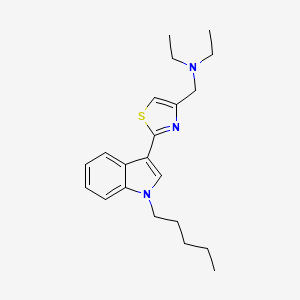

N-ethyl-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3S/c1-4-7-10-13-24-15-19(18-11-8-9-12-20(18)24)21-22-17(16-25-21)14-23(5-2)6-3/h8-9,11-12,15-16H,4-7,10,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNLLVFKBKMRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032545 | |

| Record name | N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-46-2 | |

| Record name | N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PTI-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTI-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSE9R26430 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.